

MHI-148: A Dual Imaging and Targeting Agent for Cancer Theranostics

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Compound of Interest		
Compound Name:	MHI-148	
Cat. No.:	B12399651	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MHI-148 is a near-infrared (NIR) heptamethine cyanine dye that has emerged as a potent theranostic agent, possessing intrinsic dual capabilities for both cancer imaging and targeted therapy.[1][2] Unlike many imaging agents that require conjugation to a targeting ligand, MHI-148 selectively accumulates in tumor cells while showing minimal uptake in normal cells.[2] This inherent tumor-targeting capacity is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells, and is influenced by the hypoxic tumor microenvironment.[1][3][4]

Upon entering cancer cells, MHI-148 localizes within the mitochondria and lysosomes.[1][2][5] [6] Its strong fluorescence in the near-infrared spectrum allows for deep-tissue imaging, making it suitable for non-invasive tumor detection, tracking metastasis, and guiding surgical interventions.[2][5][7] Beyond its diagnostic capabilities, MHI-148 serves as an effective vehicle for targeted drug delivery. When conjugated with chemotherapeutic agents such as Paclitaxel (PTX), the resulting conjugate (PTX-MHI) demonstrates enhanced anticancer efficacy and bioavailability within tumor cells, thereby reducing systemic toxicity.[1][3][8][9] This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with MHI-148, establishing its role as a versatile platform in the development of next-generation cancer therapies.



Mechanism of Action and Signaling

The dual functionality of **MHI-148** stems from its unique chemical structure and its interaction with the specific biology of cancer cells.

2.1 Tumor-Specific Uptake and Retention

The primary mechanism for **MHI-148**'s tumor selectivity is its interaction with Organic Anion-Transporting Polypeptides (OATPs), a group of cell membrane-bound solute carriers.[1][3] These transporters are overexpressed in various cancer types, including colon carcinoma and hepatocellular carcinoma, but are found at low levels in normal cells.[1][3][7] This differential expression facilitates the active transport and subsequent accumulation of **MHI-148** specifically within tumor cells.[1][2] The uptake can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, confirming the central role of this pathway.[2][5][6] In hepatocellular carcinoma, the transporters OATP2B1 and ABCG2, regulated by the β -catenin signaling pathway, have been shown to mediate the specific uptake and retention of **MHI-148**. [7] The hypoxic tumor microenvironment also contributes to the higher accumulation of the dye in cancer cells.[3][4]

2.2 Subcellular Localization

Once inside the cancer cell, **MHI-148** is not diffusely distributed. Co-localization studies have definitively shown that it accumulates in two key organelles: the mitochondria and lysosomes. [1][2][5][6] This targeted intracellular delivery is significant for its therapeutic applications. By delivering conjugated drugs like PTX directly to these organelles, PTX-MHI can trigger apoptosis through both mitochondrial and lysosomal pathways, enhancing the cytotoxic effect beyond the drug's conventional impact on microtubules.[1]

2.3 Dual Functionality: Imaging and Therapy

MHI-148's utility is twofold:

Near-Infrared (NIR) Imaging: As a heptamethine cyanine dye, MHI-148 fluoresces in the NIR spectrum (700-1000 nm).[2] This wavelength allows for deep-tissue penetration of light, enabling non-invasive whole-body imaging of tumors and metastases in preclinical models.
[2][5] It has also been explored for photoacoustic imaging (PAI).[10]

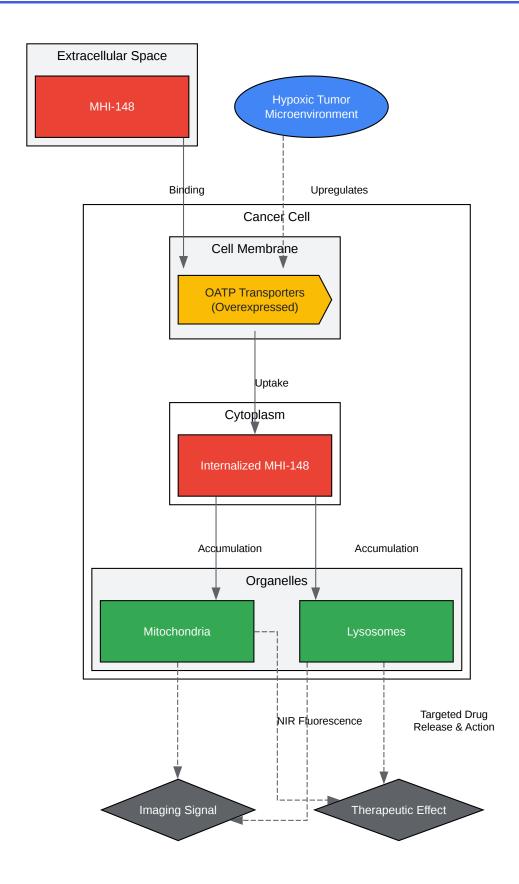




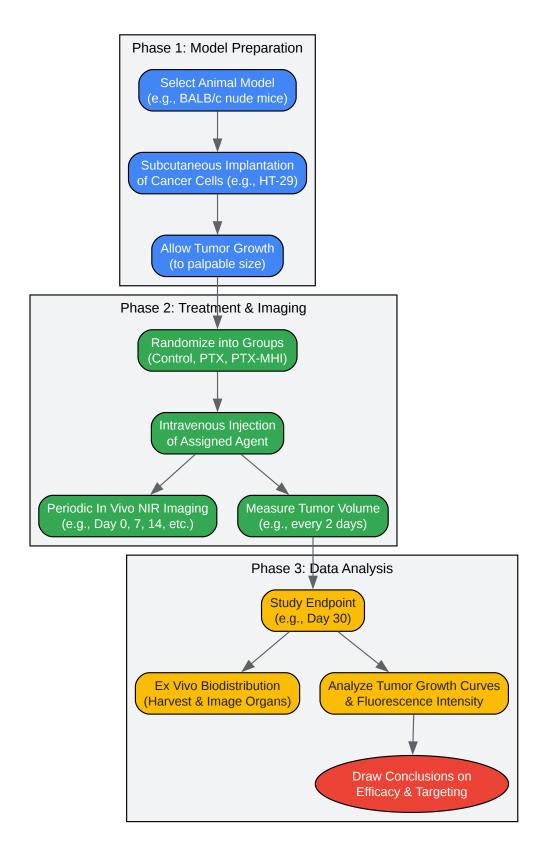


• Targeted Drug Delivery: The intrinsic tumor-targeting property of **MHI-148** makes it an ideal carrier for anticancer drugs. By conjugating a therapeutic agent to **MHI-148**, the drug's bioavailability at the tumor site is significantly increased, concentrating its therapeutic effect while minimizing exposure and damage to healthy tissues.[1][3][8][11]

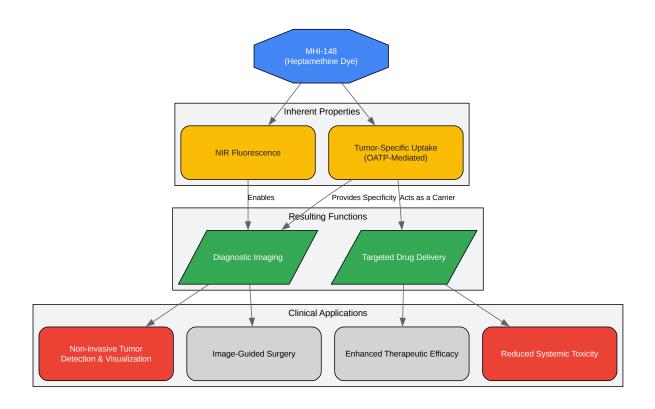












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